7-(3-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)propyl)theophylline
Description
Properties
CAS No. |
74051-78-8 |
|---|---|
Molecular Formula |
C19H25N5O4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
7-[3-[1-(3,4-dihydroxyphenyl)propan-2-ylamino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H25N5O4/c1-12(9-13-5-6-14(25)15(26)10-13)20-7-4-8-24-11-21-17-16(24)18(27)23(3)19(28)22(17)2/h5-6,10-12,20,25-26H,4,7-9H2,1-3H3 |
InChI Key |
LAFLZDCWCYTSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)NCCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Biological Activity
7-(3-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)propyl)theophylline is a modified derivative of theophylline, a well-known methylxanthine used primarily as a bronchodilator. This compound incorporates a unique amino propyl side chain featuring a 3,4-dihydroxyphenyl group, which is expected to enhance its biological activity and therapeutic potential. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H25N5O4
- Molecular Weight : Approximately 387.4 g/mol
The presence of hydroxyl groups on the phenyl ring is significant as it may improve solubility and reactivity, potentially leading to enhanced biological effects compared to theophylline itself.
Theophylline and its derivatives exert their effects primarily through two mechanisms:
- Phosphodiesterase Inhibition :
- Adenosine Receptor Antagonism :
Biological Activity
Research indicates that this compound exhibits significant biological activity in several areas:
- Bronchodilation : Similar to theophylline, this compound shows potential in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its structural modifications may enhance its anti-inflammatory properties .
- Anti-inflammatory Effects : The 3,4-dihydroxyphenyl group may contribute to improved anti-inflammatory activity by modulating cytokine production and reducing inflammation markers.
Case Studies and Research Findings
Several studies have explored the efficacy and biological activity of this compound:
- In Vitro Studies :
- Comparative Studies :
Summary of Key Findings
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dyphylline | Dyphylline | Bronchodilator properties; lacks additional phenolic hydroxyl groups |
| Aminophylline | Aminophylline | More soluble but less selective than this compound |
| Caffeine | Caffeine | Primarily a stimulant; less effective as a bronchodilator |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound is part of the β-phenylethyl-aminoalkyl-xanthine class, which includes derivatives designed to enhance β2-adrenergic receptor selectivity. Key structural analogs and their differences are outlined below:
Pharmacological and Functional Differences
- Receptor Selectivity: Reproterol exhibits preferential β2-adrenergic receptor agonism, making it a potent bronchospasmolytic agent with minimal cardiovascular side effects . The target compound’s 3,4-dihydroxyphenyl group may alter receptor interactions. Catechol groups (3,4-dihydroxy) are known to enhance binding to adrenergic receptors but may reduce selectivity for β2 over β1 receptors compared to Reproterol’s 3,5-dihydroxy substitution . Etophylline lacks phenyl substitutions and acts primarily via phosphodiesterase inhibition, similar to theophylline, but with reduced bronchodilatory potency .
- Metabolism: Reproterol undergoes cyclization to form a tetrahydroisoquinoline metabolite, which retains partial activity .
- Therapeutic Profile: Reproterol is clinically used for asthma and COPD due to its rapid onset and β2 selectivity .
Key Research Findings
Reproterol :
- Target Compound: No direct pharmacological data are available in the provided evidence.
Q & A
Q. What synthetic strategies are recommended for preparing 7-(3-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)propyl)theophylline?
- Methodological Answer : Microwave-assisted synthesis is highly efficient for constructing theophylline derivatives. For example, coupling reactions between dimethylxanthine precursors and halogenated alkyl chains (e.g., dibromoalkanes) can be performed in a microwave reactor (80–100°C, 10–15 minutes), followed by nucleophilic substitution with amines under similar conditions . Purification typically involves column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization. Structural confirmation requires NMR (¹H/¹³C), HRMS, and elemental analysis .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Assign peaks for theophylline’s methyl groups (δ ~3.5 ppm), aromatic protons from the dihydroxyphenyl moiety (δ ~6.7–7.2 ppm), and propyl/amine protons (δ ~1.5–3.0 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% formic acid) .
Q. What initial biological screening protocols are recommended for evaluating its activity?
- Methodological Answer : Prioritize enzyme inhibition assays targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
- Ellman’s method : Measure thiocholine production at 412 nm using acetylthiocholine as substrate.
- IC₅₀ determination : Use serial dilutions (0.1 nM–100 µM) and nonlinear regression analysis .
- Selectivity : Compare AChE/BChE inhibition ratios to identify target specificity .
Advanced Research Questions
Q. How can the inhibition mechanism of this compound against AChE be elucidated?
- Methodological Answer : Conduct kinetic studies and computational modeling:
- Kinetic analysis : Use Lineweaver-Burk plots to classify inhibition type (competitive, non-competitive, mixed). For mixed inhibition (observed in similar theophylline derivatives), the compound binds both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE .
- Molecular docking : Simulate binding poses with AChE (PDB ID: 4EY7). Key interactions include π-π stacking between the dihydroxyphenyl group and Trp286 in PAS, and hydrogen bonding with CAS residues (e.g., Ser203) .
- Molecular dynamics (MD) : Validate stability of ligand-enzyme complexes over 100 ns simulations (AMBER/CHARMM force fields) .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Amine side chain : Replace propylamine with piperidine or benzyl-substituted amines to enhance CAS binding .
- Dihydroxyphenyl group : Compare meta/para substitution patterns; 3,4-dihydroxy configurations improve PAS interactions .
- Theophylline core : Introduce halogen atoms (e.g., Cl at C8) to modulate lipophilicity and blood-brain barrier permeability .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer : Apply rigorous statistical and orthogonal validation:
- Reproducibility : Repeat assays in triplicate across independent labs.
- Orthogonal assays : Confirm AChE inhibition via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Meta-analysis : Compare results with structurally analogous compounds (e.g., dyphylline derivatives) to identify trends .
Q. What computational tools are critical for predicting pharmacokinetic properties?
- Methodological Answer : Use in silico ADMET prediction platforms:
- SwissADME : Assess logP (optimal range: 1–3), topological polar surface area (TPSA <90 Ų for CNS penetration), and P-glycoprotein substrate likelihood .
- Molinspiration : Calculate bioavailability scores (≥0.55 preferred).
- MD simulations : Predict blood-brain barrier penetration via free-energy calculations (e.g., PMF profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
